molecular formula C17H28N2O2S B15106066 2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

Cat. No.: B15106066
M. Wt: 324.5 g/mol
InChI Key: BTHCNXKYJXKOKF-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with two methyl groups and a tetramethylpiperidinyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide typically involves the following steps:

    Preparation of 2,5-dimethylbenzenesulfonyl chloride: This is achieved by reacting 2,5-dimethylbenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of the sulfonamide: The 2,5-dimethylbenzenesulfonyl chloride is then reacted with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous-flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzene ring.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the sulfonamide group results in the formation of the corresponding amine.

    Substitution: Substitution reactions can yield a variety of products depending on the substituent introduced.

Scientific Research Applications

2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The tetramethylpiperidinyl group can also interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: This compound shares the tetramethylpiperidinyl group but differs in the presence of a methacrylamide group instead of a sulfonamide group.

    N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: This compound contains two tetramethylpiperidinyl groups and is used in the synthesis of hindered amine light stabilizers.

Uniqueness

2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is unique due to the combination of its sulfonamide group and the tetramethylpiperidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H28N2O2S

Molecular Weight

324.5 g/mol

IUPAC Name

2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C17H28N2O2S/c1-12-7-8-13(2)15(9-12)22(20,21)18-14-10-16(3,4)19-17(5,6)11-14/h7-9,14,18-19H,10-11H2,1-6H3

InChI Key

BTHCNXKYJXKOKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

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